N-(4-Chlorophenyl)-2-hydroxybenzamide
Description
Contextual Significance of Salicylanilides in Medicinal Chemistry Research
Salicylanilides are a prominent scaffold in medicinal chemistry, extensively studied for a broad spectrum of biological activities. mdpi.com Historically, chlorinated derivatives such as niclosamide (B1684120) and oxyclozanide (B1678079) have been used as anthelmintics to treat parasitic worm infections, particularly in veterinary medicine. wikipedia.orgsemanticscholar.org Similarly, brominated derivatives have found application as topical antibacterial and antifungal agents. wikipedia.org
The research interest in salicylanilides stems from their diverse molecular targets. They have been identified as inhibitors of two-component regulatory systems in bacteria, which are crucial for bacterial virulence and survival. acs.org However, their antibacterial effects are sometimes linked to a more general mechanism of disrupting cellular energy metabolism by uncoupling oxidative phosphorylation, which can also be a source of toxicity. acs.org
Modern research continues to uncover new potential applications for this class of compounds. Salicylanilide (B1680751) derivatives have been investigated for a variety of therapeutic areas:
Antiviral Agents: Recent studies have explored their efficacy against a range of viruses, including the Hepatitis B virus (HBV). nih.gov
Anticancer Properties: Some salicylanilides have been tested as inhibitors of epidermal growth factor receptor (EGFR) protein tyrosine kinases, enzymes that are often overexpressed in cancer cells. mdpi.com There is ongoing research into their general anticancer properties. semanticscholar.org
Receptor Antagonism: Certain derivatives have been identified as potent antagonists for the P2X1 receptor, suggesting potential applications as antithrombotic agents or for treating conditions like hyperactive bladder. acs.org
Anti-inflammatory Activity: The foundational salicylamide (B354443) structure is related to salicylic (B10762653) acid (aspirin), and anti-inflammatory properties continue to be an area of investigation for its derivatives. nih.gov
The versatility of the salicylanilide scaffold allows for extensive modification of both aromatic rings, enabling chemists to fine-tune the compound's properties to enhance potency and selectivity for various biological targets. acs.org
Research Trajectory and Evolution of the N-(4-Chlorophenyl)-2-hydroxybenzamide Scaffold
The specific compound, this compound, has served both as a subject of direct biological evaluation and as a key building block for the synthesis of novel derivatives. nih.govresearchgate.net
Initial research characterized its fundamental chemical and physical properties, including its synthesis and crystal structure. researchgate.netnih.gov It has been identified as a valuable precursor for synthesizing benzoxazepines, a class of compounds investigated for a range of central nervous system activities, including anti-depressant and anti-psychotic effects. nih.gov
In the context of antimicrobial research, this compound and its derivatives have been synthesized and evaluated for their antibacterial activity. In one study, a series of its derivatives were tested against several bacterial strains. The results indicated that these compounds were generally less active than their N-(2-chlorophenyl) counterparts. mdpi.com They showed some activity against Gram-positive bacteria but no inhibition against the tested Gram-negative strains. mdpi.comnih.gov
The table below summarizes the antibacterial activity of some this compound derivatives from a comparative study.
| Compound Derivative | Test Organism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| This compound parent | Staphylococcus aureus | ≥1.0 | >1.0 |
| Ethyl 2-(2-(4-chlorophenylcarbamoyl)phenoxy)acetate | Staphylococcus aureus | ≥0.5 | >1.0 |
| 2-(2-(4-chlorophenylcarbamoyl)phenoxy)acetohydrazide | Staphylococcus aureus | ≥1.0 | >1.0 |
| This compound parent | Bacillus cereus | ≥1.0 | >1.0 |
| Ethyl 2-(2-(4-chlorophenylcarbamoyl)phenoxy)acetate | Bacillus cereus | ≥0.5 | >1.0 |
| 2-(2-(4-chlorophenylcarbamoyl)phenoxy)acetohydrazide | Bacillus cereus | ≥1.0 | >1.0 |
Data adapted from a study on novel chloro-substituted salicylanilide derivatives. mdpi.com MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Researchers have also used this compound as a key intermediate to synthesize more complex molecules like hydrazides and hydrazones, with the goal of discovering new compounds with enhanced biological profiles. researchgate.net Efforts have also been made to improve the physicochemical properties of its derivatives, such as water solubility, through the formation of inclusion complexes with cyclodextrins. However, in one study, the complexation of this compound derivatives did not significantly alter their antibacterial activity. mdpi.com The research trajectory indicates a sustained interest in this scaffold as a platform for developing new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNNYLFMWONSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063129 | |
| Record name | Benzamide, N-(4-chlorophenyl)-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3679-63-8 | |
| Record name | 4′-Chlorosalicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3679-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(4-chlorophenyl)-2-hydroxy- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003679638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Chlorosalicylanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Chlorosalicylanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-(4-chlorophenyl)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N-(4-chlorophenyl)-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(4-Chlorophenyl)-2-hydroxybenzamide
The formation of the amide bond in this compound is central to its synthesis. Various methods, from traditional condensation reactions to modern energy-efficient techniques, have been established.
Conventional Synthetic Approaches (e.g., Salicylic (B10762653) Acid and Aniline (B41778) Condensation)
The most common and established method for synthesizing this compound involves the condensation of a salicylic acid derivative with 4-chloroaniline (B138754). A typical procedure begins with the activation of the carboxylic acid group of 2-hydroxybenzoic acid (salicylic acid). One documented approach involves reacting 2-hydroxybenzoic acid with thionyl chloride (SOCl₂) in dry chloroform (B151607) to form an in-situ acyl chloride. nih.gov To this activated intermediate, 4-chloroaniline and a base, such as triethylamine (B128534) (Et₃N), are added. The triethylamine acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. nih.gov The mixture is typically refluxed for several hours to ensure the completion of the reaction. Following the reaction, the mixture is neutralized and extracted to isolate the final product, which is often obtained as a light yellowish solid. nih.gov
Alternative coupling reagents can also be employed. For instance, phosphorus trichloride (B1173362) (PCl₃) in a solvent like xylene can be used to facilitate the amide bond formation between a salicylic acid derivative and an aniline. nih.gov Another approach utilizes coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) to mediate the reaction between a carboxylic acid and an aniline. researchgate.net
| Reagents | Solvent | Conditions | Duration | Reference |
| 2-hydroxybenzoic acid, SOCl₂, 4-chloroaniline, Et₃N | Dry CHCl₃ | Reflux | 3 hours | nih.gov |
| 3,5-diiodosalicylic acid, PCl₃, 3-chloro-4-(4´-chlorophenoxy)aminobenzene | Xylene | 110 °C | 1.5 hours | nih.gov |
| Carboxylic acid, DCC, HOBt, 4-chloroaniline | Not specified | Not specified | Not specified | researchgate.net |
Microwave-Assisted Synthesis Techniques for Efficiency and Yield Optimization
To address the often lengthy reaction times and energy consumption of conventional heating methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. rasayanjournal.co.in Microwave irradiation provides efficient and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improve product yields. rasayanjournal.co.in
In the context of amide synthesis, microwave irradiation can accelerate the coupling of carboxylic acids and amines. nih.gov For example, a reaction that might take several hours under conventional reflux can be completed in as little as 5-10 minutes in a microwave reactor, often at temperatures around 140 °C. This rapid and controlled heating minimizes the formation of side products and can lead to cleaner reaction profiles. rasayanjournal.co.in While specific microwave-assisted syntheses of this compound are part of broader research into salicylamide (B354443) synthesis, the principles are directly applicable. The use of microwave technology is considered a "green chemistry" approach due to its increased speed, reduced energy consumption, and potential to minimize solvent use. rasayanjournal.co.in
| Method | Typical Duration | Key Advantages | Reference |
| Conventional Heating | Hours (e.g., 3-16 h) | Established, widely used | nih.gov |
| Microwave-Assisted Synthesis | Minutes (e.g., 3-10 min) | Rapid reaction, improved yields, energy efficient | nih.gov |
Derivatization Strategies and Analogue Synthesis utilizing the this compound Scaffold
The this compound molecule is a valuable precursor for creating a library of related compounds through derivatization at its key functional groups: the phenolic hydroxyl group and the amide moiety.
Synthesis of Ester Derivatives
The phenolic hydroxyl group of this compound is a prime site for derivatization. Ester derivatives can be readily synthesized by reacting the parent molecule with ethyl α-halogenated acid esters. researchgate.net This reaction typically results in the formation of ethyl esters of 2-[2-(4-chlorophenylcarbamoyl)-phenoxy]alkanoic acids. researchgate.net This process effectively attaches an alkanoic acid ester side chain to the core scaffold via an ether linkage at the phenolic oxygen, expanding the structural diversity of the molecule. researchgate.net
Synthesis of Hydrazide and Hydrazone Analogues
The ester derivatives synthesized from this compound serve as key intermediates for further transformations. researchgate.net These esters can be condensed with hydrazine (B178648) (N₂H₄) to produce 2-[2-(4-Chlorophenylcarbamoyl)-phenoxy]alkanoic acid hydrazides. researchgate.net The resulting hydrazides are versatile building blocks for creating a wide array of new compounds. researchgate.net
The hydrazide group, which contains a reactive -NH₂ terminal, can undergo condensation reactions with various aldehydes and ketones to form hydrazones. researchgate.netmdpi.com For example, condensation of the hydrazide with benzaldehyde (B42025) yields the corresponding hydrazone, which incorporates the characteristic azomethine (–NH–N=CH–) linkage. researchgate.netnih.gov This multi-step synthesis pathway allows for significant molecular elaboration, starting from the basic this compound scaffold. researchgate.net
Exploration as a Precursor for Chiral Benzoxazepines and Metal Complexation Ligands
Beyond simple derivatization, this compound has been specifically prepared as a precursor for more complex molecular architectures. It is a key starting material for the synthesis of chiral benzoxazepines, a class of heterocyclic compounds with notable biological activities. nih.gov
Furthermore, the structure of this compound, containing oxygen and nitrogen donor atoms, makes it an effective ligand for metal complexation. nih.gov The ability of the amide and hydroxyl groups to coordinate with metal ions allows for the formation of various metal complexes. nih.gov Ligands containing O and N donor atoms are known to form stable complexes with transition metal ions, a property that is actively explored in coordination chemistry. nih.gov
Advanced Structural Elucidation and Molecular Architecture Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis stands as the definitive method for elucidating the precise solid-state structure of N-(4-Chlorophenyl)-2-hydroxybenzamide. This technique has revealed a detailed picture of its molecular geometry, internal bonding, and the forces governing its crystal packing. The compound, with the chemical formula C₁₃H₁₀ClNO₂, crystallizes in an orthorhombic system. nih.gov
A key conformational feature of this compound is the relative orientation of its two aromatic rings: the 2-hydroxyphenyl group and the 4-chlorophenyl group. The dihedral angle between the planes of these two rings has been determined to be 20.02 (6)°. nih.gov This non-coplanar arrangement indicates a twisted conformation, which is a common feature in N-arylbenzamides and is influenced by steric hindrance and electronic effects between the amide linkage and the aromatic systems.
While the molecule as a whole is not planar, the individual constituent groups exhibit a high degree of planarity. The 2-hydroxyphenyl group and the 4-chloroanilinic group are themselves planar, with root-mean-square deviations of 0.0072 Å and 0.0035 Å, respectively. nih.gov The central amide bridge (–C(O)NH–) also maintains a planar geometry, a characteristic that is crucial for the electronic delocalization and hydrogen bonding capabilities of this functional group.
The specific conformation adopted by this compound is stabilized by a network of intramolecular hydrogen bonds. These interactions are critical in defining the molecule's shape and electronic properties. The analysis reveals the presence of both N—H···O and C—H···O intramolecular hydrogen bonds. nih.gov
Specifically, a hydrogen bond forms between the amide hydrogen (N1—H1) and the oxygen of the hydroxyl group (O2), and another between a carbon-bound hydrogen on the chlorophenyl ring (C9—H9) and the carbonyl oxygen (O1). Both of these interactions result in the formation of stable six-membered rings, which are described by the graph-set notation S(6). nih.gov These internal hydrogen bonds lock the molecule into a relatively rigid conformation.
In the crystal lattice, individual molecules of this compound are organized into a higher-order supramolecular structure through specific intermolecular interactions. The most significant of these is a strong O—H···O hydrogen bond. nih.gov
This interaction occurs between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. The repetition of this O—H···O hydrogen bond links the molecules head-to-tail, forming one-dimensional polymeric chains. These chains propagate along the researchgate.net crystallographic direction, creating a robust and stable solid-state assembly. nih.gov
| Crystal Data | |
|---|---|
| Chemical Formula | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.67 |
| Crystal System | Orthorhombic |
| a (Å) | 7.6832 (3) |
| b (Å) | 11.0225 (3) |
| c (Å) | 27.1427 (11) |
| Volume (ų) | 2298.66 (14) |
| Hydrogen Bond Geometry (Å, °) | |
| D—H···A | D···A Distance |
| N1—H1···O2 (Intramolecular) | 2.6588 (19) |
| C9—H9···O1 (Intramolecular) | 2.895 (2) |
| O2—H2···O1 (Intermolecular) | 2.6582 (17) |
Detailed Analysis of Molecular Geometry and Conformation
Advanced Spectroscopic Characterization in Research Applications
While detailed experimental spectra for this compound are not extensively reported in the available literature, its structural features allow for the prediction of its characteristic spectroscopic signatures using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. These methods are invaluable in confirming the identity, purity, and electronic structure of the compound in various research settings.
Based on the known structure, the ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the hydroxyl, amide, and chloro substituents. The amide (N-H) and hydroxyl (O-H) protons would likely appear as broad singlets at lower fields. In the ¹³C NMR spectrum, characteristic peaks for the carbonyl carbon and the aromatic carbons would be observed.
The IR spectrum is expected to display characteristic absorption bands for the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding. farmaceut.org A strong absorption corresponding to the C=O (amide I band) stretching vibration would also be a prominent feature.
Mass spectrometry would show a molecular ion peak corresponding to its molecular weight (247.67 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom. ncats.io Fragmentation patterns would likely involve cleavage of the amide bond, leading to fragments corresponding to the 2-hydroxybenzoyl and 4-chloroanilino moieties. libretexts.orgstackexchange.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. Analysis of both ¹H and ¹³C NMR spectra provides definitive confirmation of its structure and offers insights into its dynamic behavior in solution.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the hydroxyl and amide groups. The proton of the phenolic hydroxyl group (Ar-OH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 13.4 ppm. spcmc.ac.in This pronounced deshielding is a result of several contributing factors: the local diamagnetic effect of the electronegative oxygen atom, the anisotropic effect of the aromatic ring, and, most importantly, the presence of strong intramolecular hydrogen bonding with the adjacent amide carbonyl oxygen. spcmc.ac.in The broadness of this signal is characteristic of protons involved in hydrogen bonding and undergoing intermediate to rapid exchange. spcmc.ac.in
Conformational dynamics are also evident from the molecule's structure. X-ray crystallography has shown that the dihedral angle between the 2-hydroxyphenyl group and the 4-chloroaniline (B138754) group is approximately 20.02°. nih.gov This non-planar arrangement is a key feature of its molecular architecture. In solution, while there is rotation around the C-N amide bond, the partial double bond character of this bond restricts free rotation, leading to distinct chemical environments for the aromatic rings. spcmc.ac.in
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Ar-OH | ~13.4 | Broad Singlet | Highly deshielded due to intramolecular hydrogen bonding with the amide C=O group. spcmc.ac.in |
| -NH - | Downfield | Broad Singlet | Deshielded by the adjacent carbonyl group; involved in intramolecular hydrogen bonding with the phenolic oxygen. spcmc.ac.innih.gov |
| Aromatic H | ~6.8 - 8.0 | Multiplets | Protons on both the salicyl and 4-chlorophenyl rings, showing complex splitting patterns (doublets, triplets). |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Insights
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides detailed information about the functional groups and bonding interactions within this compound. The spectra are particularly insightful for characterizing the extensive hydrogen bonding network.
A key feature in the FTIR spectrum is a very broad absorption band for the O-H stretching vibration, typically observed in the 3300–2700 cm⁻¹ region. spcmc.ac.in The significant broadening and shift to a lower wavenumber from the typical "free" O-H stretch (around 3600 cm⁻¹) is definitive evidence of strong hydrogen bonding. spcmc.ac.in In this molecule, this is attributed to the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen (O-H···O=C).
The N-H stretching vibration of the secondary amide group also appears in the region of 3400-3300 cm⁻¹. Its position and shape are influenced by an intramolecular N-H···O hydrogen bond involving the phenolic oxygen atom, as confirmed by crystal structure analysis. nih.gov
The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and useful bands in the spectrum. For secondary amides, it typically appears around 1680–1630 cm⁻¹. The exact frequency for this compound is lowered due to the aforementioned intramolecular hydrogen bonding with the phenolic -OH group, which weakens the C=O double bond. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is found around 1550 cm⁻¹.
Other significant vibrational modes include the aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic rings (typically 1600–1450 cm⁻¹), and a strong band corresponding to the C-Cl stretching vibration on the chlorophenyl ring. researchgate.net The presence of strong intramolecular hydrogen bonds has a detectable effect on the molecule's structural and vibrational properties. researchgate.netias.ac.in
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | Phenolic -OH | 3300 - 2700 (Broad) | Broadness and low frequency are strong indicators of intramolecular hydrogen bonding with the amide carbonyl. spcmc.ac.in |
| N-H Stretch | Amide -NH- | ~3350 | Frequency is influenced by intramolecular hydrogen bonding with the phenolic oxygen. nih.gov |
| C=O Stretch (Amide I) | Amide -C=O | ~1640 | Frequency is lowered from the typical value due to hydrogen bonding with the phenolic -OH group. |
| N-H Bend (Amide II) | Amide -NH- | ~1550 | A coupled vibration of N-H bending and C-N stretching. |
| Aromatic C=C Stretch | Aromatic Rings | 1600 - 1450 | A series of bands characteristic of the phenyl rings. |
| C-Cl Stretch | Aryl Halide | ~1090 | Corresponds to the stretching vibration of the carbon-chlorine bond. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which helps to confirm its molecular structure. The molecular weight of the compound is 247.68 g/mol . chemsynthesis.com
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 247. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will appear at m/z 249 with about one-third the intensity of the M⁺ peak.
The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the relatively weak amide bond. Common fragmentation modes for amides and aromatic compounds guide the interpretation of the spectrum. libretexts.orgmiamioh.edu
One of the most significant fragmentation pathways is the α-cleavage of the bond between the carbonyl carbon and the nitrogen atom. This can lead to two primary fragment ions:
The 2-hydroxybenzoyl cation: This fragment, [HOC₆H₄CO]⁺, would produce a prominent peak at m/z 121. This is a common fragmentation for salicylamide-type structures. stackexchange.com
The 4-chloroaniline radical cation or related fragments. Cleavage could also lead to the formation of a 4-chlorophenylaminyl cation, [ClC₆H₄NH]⁺, which would appear at m/z 126 (and m/z 128 for the ³⁷Cl isotope).
Another plausible fragmentation involves the loss of the 4-chlorophenyl group, leading to a fragment ion at m/z 136. Further fragmentation of the primary ions can occur, such as the loss of carbon monoxide (CO) from the 2-hydroxybenzoyl cation to yield an ion at m/z 93, corresponding to a hydroxyphenyl cation. stackexchange.com The 4-chlorobenzyl cation at m/z 125 is also a possible fragment. nih.gov
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Ion | Notes |
| 247 | 249 | [C₁₃H₁₀ClNO₂]⁺ | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for a monochlorinated compound. |
| 126 | 128 | [ClC₆H₄NH]⁺ | 4-chlorophenylaminyl cation formed by cleavage of the amide bond. |
| 125 | 127 | [ClC₆H₄CH₂]⁺ | 4-chlorobenzyl cation, a stable aromatic fragment. nih.gov |
| 121 | - | [HOC₆H₄CO]⁺ | 2-hydroxybenzoyl cation, a very common and stable fragment from the cleavage of the amide bond. stackexchange.com |
| 93 | - | [HOC₆H₄]⁺ | Formed by the loss of carbon monoxide (CO, 28 Da) from the m/z 121 fragment. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of N-(4-Chlorophenyl)-2-hydroxybenzamide at the atomic level. These methods provide a detailed picture of the molecule's structure and reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often starting from experimentally determined coordinates such as those from X-ray crystallography, are employed to optimize the molecular geometry and compute various electronic properties. nih.gov The crystal structure reveals that the 2-hydroxyphenyl and 4-chloroanilinic ring systems are nearly planar, with a dihedral angle of 20.02° between them. nih.gov
DFT studies can calculate key parameters that describe the molecule's stability and reactivity. These parameters include total energy, dipole moment, and the distribution of atomic charges. The calculations would confirm the planarity of the aromatic rings and the specific spatial arrangement dictated by an intramolecular hydrogen bond between the amide hydrogen and the hydroxyl oxygen, forming a stable S(6) ring motif. nih.gov
Table 1: Illustrative Electronic Properties from DFT Calculations (Note: The following values are representative examples of parameters that would be obtained from a DFT calculation.)
| Property | Illustrative Value | Unit |
| Total Energy | -1025.75 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| Point Group | C1 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-hydroxyphenyl ring, while the LUMO would likely be distributed across the amide linkage and the 4-chlorophenyl ring. This distribution facilitates intramolecular charge transfer, a key feature of such molecules.
Table 2: Representative Frontier Molecular Orbital Data (Note: These values are illustrative examples derived from typical DFT calculations for similar molecules.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.52 |
| LUMO Energy | -1.89 |
| Energy Gap (ΔE) | 4.63 |
Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would show significant negative potential around the carbonyl oxygen and the hydroxyl oxygen atoms due to the presence of lone pairs of electrons. These sites are the primary centers for hydrogen bonding. nih.gov Conversely, the most positive potential would be located on the amide and hydroxyl hydrogen atoms, confirming their role as hydrogen bond donors. This visual representation of reactivity aligns with the observed intramolecular N-H···O and intermolecular O-H···O hydrogen bonds in the molecule's crystal structure. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, including its conformational changes and interactions with its environment.
Conformational Analysis and Potential Energy Surface Mapping
While crystal structures provide a static image of a molecule's preferred conformation in the solid state, molecules are dynamic and can adopt various conformations in solution. nih.gov Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies.
For this compound, a key conformational feature is the rotation around the C-N amide bond, which defines the dihedral angle between the two aromatic rings. The experimentally observed angle is 20.02°. nih.gov A potential energy surface (PES) map can be generated by systematically rotating this dihedral angle and calculating the energy at each step. This analysis reveals the energy barriers between different conformations and identifies the most stable conformers in the gaseous phase or in solution.
Studies on Intermolecular Interactions in Solution and Biological Environments
MD simulations are particularly useful for studying how this compound interacts with solvent molecules or biological macromolecules. In a simulated aqueous environment, MD can show the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and amide groups and surrounding water molecules.
In a biological context, salicylanilides are known to interact with proteins. MD simulations can be used to perform molecular docking studies, placing this compound into the binding site of a target protein. The simulation then reveals the stability of the complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions) that govern binding, and the conformational changes that may occur in both the molecule and the protein upon interaction. These simulations are instrumental in rationalizing the biological activity of the compound and guiding the design of new derivatives. The known crystal structure shows that molecules are linked into chains by O-H···O hydrogen bonds, an interaction that is crucial to simulate in condensed phases. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Computational chemistry, particularly through molecular docking and ligand-protein interaction studies, offers a powerful lens to investigate the potential biological activity of chemical compounds. While specific molecular docking research exclusively targeting this compound is not extensively documented in publicly available literature, the principles of these computational methods can be elucidated by examining studies on structurally related benzamide (B126) derivatives. These studies provide a framework for understanding how this compound might interact with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in virtual screening and rational drug design, offering insights into the binding energetics and the specific atomic-level interactions that stabilize the complex. nih.gov
Prediction of Binding Modes and Affinities with Biological Macromolecules
The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a biological target, typically a protein. The binding mode refers to the three-dimensional orientation and conformation of the ligand within the active site of the receptor. The binding affinity is a measure of the strength of the interaction, often expressed as a docking score or binding energy.
In typical molecular docking workflows, the three-dimensional structures of both the ligand (e.g., a benzamide derivative) and the protein target are required. The ligand's structure can be generated and optimized using computational chemistry software. The protein's structure is often obtained from crystallographic data, such as that available for this compound, which provides precise atomic coordinates. nih.gov
Docking algorithms then explore a vast number of possible orientations and conformations of the ligand within the protein's binding site. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity. Lower docking scores generally indicate a more favorable binding interaction.
For instance, in studies of other benzamide derivatives, molecular docking has been used to predict their interactions with various protein targets. These studies calculate docking scores to rank different derivatives based on their predicted binding affinities. mdpi.com For example, a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives reported binding energies ranging from -9.7 to -7.0 kcal/mol against the α-glucosidase enzyme, indicating strong predicted interactions. researchgate.net
Table 1: Illustrative Docking Scores and Predicted Interactions for Benzamide Derivatives (Hypothetical Data)
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Predicted Interacting Residues |
| Derivative A | Enzyme X | -8.5 | TYR 150, SER 234, PHE 312 |
| Derivative B | Receptor Y | -7.9 | ASP 88, LYS 121, TRP 256 |
| Derivative C | Enzyme X | -9.1 | TYR 150, GLU 235, PHE 312 |
This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.
Elucidation of Specific Ligand-Receptor Recognition Mechanisms
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that drive ligand-receptor recognition. These interactions are crucial for understanding the mechanism of action and for guiding the design of more potent and selective molecules. The primary types of interactions observed include:
Hydrogen Bonds: These are critical for the specificity of ligand binding. In the case of this compound, the hydroxyl (-OH) and amide (-NH) groups are potential hydrogen bond donors, while the carbonyl (=O) and hydroxyl (-OH) oxygens can act as acceptors. Docking studies on similar compounds frequently identify hydrogen bonds with specific amino acid residues in the protein's active site. researchgate.net
Hydrophobic Interactions: The phenyl and chlorophenyl rings of this compound can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine within the binding pocket.
Electrostatic Interactions: These include interactions between charged or polar groups on the ligand and the protein. For example, studies on related compounds have shown charge-charge and pi-anion interactions contributing to binding. researchgate.net
Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom (like oxygen or nitrogen) on the protein.
By analyzing the docked poses, researchers can create a detailed map of these interactions. For example, a docking study might reveal that the hydroxyl group of the 2-hydroxybenzamide moiety forms a critical hydrogen bond with a specific serine residue, while the 4-chlorophenyl group is situated in a hydrophobic pocket, interacting with several phenylalanine residues. This level of detail is fundamental to understanding the structural basis of molecular recognition. nih.gov
Biological Activities and Underlying Mechanistic Insights
Antiviral Activity and Mechanisms of Action
N-(4-Chlorophenyl)-2-hydroxybenzamide belongs to the salicylamide (B354443) class of compounds, which have been investigated for their inhibitory effects on HAdV. Research into novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has revealed potent anti-HAdV activity. nih.govacs.org These compounds have demonstrated the ability to interfere with different stages of the viral life cycle. nih.govacs.org
The replication of the linear double-stranded DNA genome of HAdV is a critical phase in its life cycle and a key target for antiviral intervention. nih.govmdpi.com This complex process involves several viral proteins, including the DNA polymerase (Pol), the precursor terminal protein (pTP), and the DNA-binding protein (DBP). nih.govmdpi.com Preliminary mechanistic studies on certain substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, specifically compounds 6 and 43, suggest that they may exert their antiviral effects by targeting the HAdV DNA replication process. nih.govacs.org While the precise molecular interactions are still under investigation, this mode of action points to an interference with the synthesis of new viral genomes, a crucial step for the production of progeny virions. nih.govacs.org
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Proposed Mechanism |
|---|---|---|---|---|
| Compound 6 | Data not specified | Data not specified | >100 | Targets HAdV DNA replication |
| Compound 15 | 0.27 | 156.8 | >100 | Data not specified |
| Compound 43 | Data not specified | Data not specified | >100 | Targets HAdV DNA replication |
| Compound 46 | Data not specified | Data not specified | >100 | Suppresses later steps of HAdV life cycle |
| Compound 47 | Data not specified | Data not specified | >100 | Suppresses later steps of HAdV life cycle |
Beyond DNA replication, the HAdV life cycle involves the assembly of new viral particles and their eventual release from the host cell. researchgate.net Some analogues of this compound have been found to act on these later stages. nih.govacs.org Specifically, compounds 46 and 47 from the same series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as suppressing the later steps of the HAdV life cycle. nih.govacs.org This suggests a different mechanism of action compared to those targeting DNA replication, possibly involving interference with virion assembly or egress. nih.govacs.org
Analogues of this compound have also been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections. nih.govnih.gov A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated the ability to suppress RSV replication. nih.govnih.gov Further investigation into the most potent of these compounds revealed insights into their mechanisms of action, which include the modulation of host immune responses triggered by the virus. nih.govnih.gov
The host's innate immune system detects viral components, leading to the activation of signaling pathways that induce an antiviral state. nih.gov Interferon regulatory factor 3 (IRF3) is a key transcription factor in this process. nih.gov Upon RSV infection, IRF3 is activated, leading to the production of interferons. nih.gov Studies on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, particularly compounds 15 and 22, have shown that they can suppress RSV-induced IRF3 activation. nih.govnih.gov These compounds were found to decrease the phosphorylation of IRF3 at serine 396 during both early and late phases of infection, thereby inhibiting its activation. nih.gov
Nuclear factor-kappa B (NF-κB) is another critical transcription factor that is activated in response to viral infections, leading to the production of pro-inflammatory cytokines and chemokines. nih.gov While this response is important for clearing the virus, excessive inflammation can contribute to the pathology of RSV infection. nih.gov The same series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues that inhibit IRF3 also attenuate RSV-induced NF-κB activation. nih.govnih.gov The most potent compounds, 15 and 22, were shown to decrease the phosphorylation of the p65 subunit of NF-κB at serine 536 in both early and late stages of infection. nih.gov Furthermore, compound 22 also inhibited the phosphorylation of p65 at serine 276 in the late phase of infection. nih.gov This suppression of NF-κB activation leads to a reduction in the production of associated cytokines and chemokines. nih.govnih.gov
| Compound | Effect on IRF3 Phosphorylation (Ser396) | Effect on p65 Phosphorylation (Ser536) | Effect on p65 Phosphorylation (Ser276) |
|---|---|---|---|
| Compound 15 | Decreased | Decreased | No significant effect |
| Compound 22 | Decreased | Decreased | Inhibited at late phase |
General Antiviral Properties of Salicylamide Derivatives
Salicylamide (2-hydroxybenzamide) derivatives represent a class of chemical compounds with broad-spectrum antiviral activities. nih.gov Prominent examples from this class, such as niclosamide (B1684120) and nitazoxanide (B1678950), have demonstrated the ability to inhibit the replication of a wide array of both RNA and DNA viruses, including flaviviruses, influenza A virus, and coronaviruses. nih.govutmb.edunih.gov The ongoing research in this area has been spurred by the urgent need for effective broad-spectrum antiviral agents. nih.govutmb.edunih.gov
The mechanisms underlying the antiviral effects of salicylamide derivatives are multifaceted. Niclosamide, for instance, can modulate multiple signaling pathways and biological processes within host cells, including Wnt/β-catenin, STAT3, NF-κB, and mTORC1. nih.gov Nitazoxanide and its active metabolite, tizoxanide, also inhibit the replication of a broad range of viruses. nih.gov Furthermore, nitazoxanide has shown efficacy in clinical trials against various viral infections. nih.govutmb.edunih.gov The diverse mechanisms of action of these derivatives make them promising candidates for further development as antiviral therapeutics. benthamdirect.com
Antimicrobial Activity and Modes of Action
Research into the antibacterial properties of salicylanilide (B1680751) derivatives has revealed notable activity against Gram-positive bacteria. mdpi.com However, studies on this compound and its derivatives have indicated a comparatively lower antibacterial effect against these strains.
In one study, derivatives of this compound demonstrated minimal to no antibacterial activity, with Minimum Inhibitory Concentration (MIC) values greater than or equal to 0.5 mg/mL. mdpi.com In contrast, derivatives of the isomeric N-(2-chlorophenyl)-2-hydroxybenzamide showed more potent activity against Gram-positive bacteria, with MIC values ranging from 0.125 to 0.5 mg/mL. mdpi.com This suggests that the position of the chlorine atom on the phenyl ring significantly influences the antibacterial efficacy. The temporary blocking of the phenolic group in salicylanilides through esterification has been explored as a strategy to potentially enhance activity and improve bioavailability. mdpi.com
Table 1: Antibacterial Activity of N-(substituted-phenyl)-2-hydroxybenzamide Derivatives
| Compound Series | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound derivatives | Gram-positive strains | ≥ 0.5 |
| N-(2-Chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive strains | 0.125–0.5 |
The antimicrobial spectrum of salicylamide derivatives extends to antifungal and antimycobacterial activities. A number of N-benzylsalicylamide derivatives have been evaluated for their effects against various pathogenic fungi. nih.gov While many compounds in this series showed weak in vitro antifungal activity, some exhibited a significant effect against filamentous fungi such as Trichophyton mentagrophytes, Absidia corymbifera, and Aspergillus fumigatus. nih.gov Notably, N-(4'-Chlorobenzyl) salicylamides and N-(3',4'-dichlorobenzyl)-salicylamides displayed relatively high in vitro antifungal activity. nih.gov
In the realm of antimycobacterial research, salicylanilide esters have demonstrated very good activity, with some compounds showing MICs as low as 0.125 μmol/L, including against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains. mdpi.com The esterification of the salicylanilide structure is considered a prodrug approach that can lead to improved physicochemical properties, such as better bioavailability and membrane permeability, which may contribute to their potent antimycobacterial effects. mdpi.com
A significant mode of action for the antibacterial effects of certain salicylamide derivatives is the inhibition of two-component regulatory systems (TCS) in bacteria. nih.govacs.org TCS are crucial signaling pathways that bacteria use to sense and respond to environmental changes, and they play a vital role in virulence and antibiotic resistance. mdpi.com
Research has identified salicylanilides as a class of TCS inhibitors. nih.govacs.org Structure-activity relationship (SAR) studies have shown that for optimal inhibitory activity, electron-attracting substituents in the salicyloyl ring and hydrophobic groups in the anilide moiety are important. nih.gov For example, certain derivatives have been shown to be potent inhibitors of the autophosphorylation of the KinA kinase, a key component of a model TCS. nih.gov Furthermore, some of these compounds can inhibit the TCS responsible for vancomycin (B549263) resistance (VanS/VanR) in Enterococcus faecalis. nih.govacs.org
Anticancer Research and Target Modulation (General Salicylamides Context)
In the field of oncology, the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity is a key therapeutic strategy. nih.gov Salicylanilides have emerged as potent inhibitors of EGFR tyrosine kinase. researchgate.netbenthamdirect.comelsevierpure.com The rationale for exploring these compounds as EGFR inhibitors stems from the observation that a salicylic (B10762653) acid function could act as a pharmacophore replacement for the pyrimidine (B1678525) ring found in known ATP-competitive inhibitors of the EGFR protein tyrosine kinase. researchgate.net
A variety of salicylamide analogs have been designed and synthesized to enhance their efficacy against EGFR. researchgate.netbenthamdirect.comelsevierpure.com Many of these synthesized compounds have demonstrated inhibitory activity in the micromolar range. researchgate.netbenthamdirect.comelsevierpure.com For instance, certain salicylamide analogs bearing a 4'-substitution have shown promising results, with IC50 values as low as 0.27 μM. researchgate.netbenthamdirect.comelsevierpure.com These findings provide a basis for the further development of salicylamide derivatives as potential anticancer agents targeting EGFR. researchgate.net
Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Selected Salicylamide Analogues
| Compound | IC50 (μM) |
|---|---|
| 15a | 0.27 |
| 15b | 1.1 |
Modulation of Oncogenic Signaling Pathways
This compound and related salicylanilides have been shown to interfere with key signaling cascades integral to cancer cell proliferation, survival, and metastasis.
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is a critical regulator of embryonic development and adult tissue homeostasis. nih.gov Its aberrant activation is a hallmark of numerous cancers, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes. nih.govmdpi.comnih.gov While direct studies on this compound are limited, the closely related salicylanilide, niclosamide, is a known inhibitor of this pathway. mdpi.comresearchgate.net Niclosamide's inhibitory action provides a strong rationale for investigating the potential of this compound to similarly disrupt Wnt/β-catenin signaling in cancer cells.
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. researchgate.net Constitutive activation of STAT3 is frequently observed in a wide range of human cancers. Niclosamide has also been identified as an inhibitor of the STAT3 signaling pathway. researchgate.net This suggests that the salicylanilide scaffold, common to both niclosamide and this compound, may be a key structural feature for targeting this oncogenic pathway.
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses and is also critically involved in cancer development and progression by promoting cell proliferation and survival. nih.gov A structurally similar compound, N-(3,5-Bis-trifluoromethylphenyl)-5-chloro-2-hydroxybenzamide (IMD-0354), has been identified as a selective inhibitor of IκB kinase (IKK), a key upstream kinase in the NF-κB pathway. nih.gov By inhibiting IKK, IMD-0354 prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby blocking its transcriptional activity. This finding strongly suggests that this compound may also exert its anticancer effects through the modulation of the NF-κB signaling cascade.
mTORC1 Signaling: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. researchgate.net While some Wnt/β-catenin inhibitors have been shown to also affect the mTOR pathway, mdpi.comresearchgate.net direct evidence linking this compound to mTORC1 inhibition is currently lacking in the scientific literature.
Interaction with Mitochondrial Processes
Mitochondria are not only the powerhouses of the cell but also central hubs for regulating cell death and metabolism. Targeting mitochondrial processes has emerged as a promising strategy in cancer therapy. researchgate.net
Oxidative Phosphorylation Uncoupling: Salicylanilides are a well-documented class of mitochondrial uncouplers. nih.gov These compounds can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis via oxidative phosphorylation. nih.gov This uncoupling of electron transport from ATP production leads to a decrease in cellular ATP levels and an increase in oxygen consumption, which can induce metabolic stress and trigger apoptosis in cancer cells. researchgate.netbiorxiv.org The anthelmintic drug niclosamide, a chlorinated salicylanilide, is a classic example of a mitochondrial uncoupler with anticancer properties. nih.govresearchgate.net Given its structural similarity, this compound is also presumed to function as an uncoupler of oxidative phosphorylation, a mechanism that likely contributes significantly to its anticancer activity. nih.gov
| Signaling Pathway | Key Proteins | Effect of Related Salicylanilides | Potential Implication for this compound |
|---|---|---|---|
| Wnt/β-catenin | β-catenin, GSK3β, TCF/LEF | Inhibition by Niclosamide | Potential inhibitor of cancer cell proliferation |
| STAT3 | STAT3 | Inhibition by Niclosamide | Potential to block tumor cell survival and invasion |
| NF-κB | IKK, IκB, NF-κB | IKK inhibition by IMD-0354 | Potential to suppress inflammation-driven cancer progression |
Inhibition of Poly(ADP-ribose) Glycohydrolase (PARG) and Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. nih.gov Inhibition of PARP-1 has proven to be an effective therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov While PARP inhibitors are of significant interest in oncology, nih.gov there is currently no published research specifically identifying this compound as an inhibitor of either PARG or PARP-1.
Other Emerging Anticancer Targets and Mechanisms
Beyond the well-established oncogenic pathways, N-substituted salicylamide derivatives have been shown to interact with a range of other molecular targets, further broadening their potential anticancer applications. nih.gov
erbB-2 Tyrosine Kinase Receptor: The erbB-2 (also known as HER2) receptor tyrosine kinase is a key driver of cell proliferation and is overexpressed in a significant proportion of breast cancers. nih.gov N-substituted salicylamide derivatives have been reported to inhibit the erbB-2 tyrosine kinase receptor, leading to cell cycle arrest in the G1 phase. nih.gov
Receptor Activator of NF-κB Ligand (RANKL)-Induced Osteoclastogenesis: RANKL is a critical cytokine for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. nih.gov Excessive osteoclast activity can lead to pathological bone loss in conditions such as osteoporosis and cancer-induced bone disease. semanticscholar.orgmdpi.com N-substituted salicylamides have been shown to inhibit RANKL-induced osteoclastogenesis, suggesting their potential in treating bone-related pathologies. nih.gov
TMPRSS4 Serine Protease: Transmembrane protease, serine 4 (TMPRSS4) is a type II transmembrane serine protease that is overexpressed in various cancers and is associated with poor prognosis. nih.govfrontiersin.org TMPRSS4 promotes tumor cell invasion, migration, and proliferation. nih.gov The 2-hydroxydiarylamide derivatives, IMD-0354 and KRT1853, which are structurally related to this compound, have been identified as inhibitors of TMPRSS4 serine protease activity, thereby suppressing cancer cell invasion. nih.gov
Interleukin-12p40 Production: Interleukin-12 (IL-12) is a cytokine that plays a crucial role in the immune response. The p40 subunit of IL-12 is also a component of IL-23, another pro-inflammatory cytokine. Certain N-substituted salicylamide derivatives have been found to inhibit the production of IL-12p40 in dendritic cells. nih.gov
Histone Deacetylase-Epidermal Growth Factor Receptor (HDAC-EGFR): The interplay between histone deacetylases (HDACs) and the epidermal growth factor receptor (EGFR) signaling pathway is an area of active research in cancer biology. Some N-substituted salicylamides have been reported to target the HDAC-EGFR axis. nih.gov
| Target/Mechanism | Associated Disease/Process | Reported Effect of N-substituted Salicylamides |
|---|---|---|
| erbB-2 Tyrosine Kinase Receptor | Breast Cancer | Inhibition, G1 cell cycle arrest |
| RANKL-Induced Osteoclastogenesis | Bone loss, Cancer-induced bone disease | Inhibition |
| TMPRSS4 Serine Protease | Cancer invasion and proliferation | Inhibition of protease activity |
| Interleukin-12p40 Production | Inflammation | Inhibition in dendritic cells |
| HDAC-EGFR | Cancer | Targeting of this pathway |
Anti-inflammatory Potential and Associated Mechanisms
In addition to their anticancer properties, salicylanilides, including this compound, have demonstrated significant anti-inflammatory activity. nih.govresearchgate.net The mechanisms underlying these effects are multifaceted and involve the modulation of key inflammatory mediators and signaling pathways.
The anti-inflammatory effects of salicylamide derivatives are often attributed to their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins. researchgate.netnih.gov For instance, certain N-(chlorophenyl)-2-hydroxynicotinanilides, which are structurally analogous to this compound, have shown potent anti-inflammatory activity by suppressing NO production in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net
Furthermore, the anti-inflammatory actions of these compounds are linked to the inhibition of key signaling pathways that orchestrate the inflammatory response. The NF-κB pathway, a master regulator of inflammation, is a prominent target. nih.gov By inhibiting this pathway, these compounds can downregulate the expression of numerous pro-inflammatory genes, including those encoding cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Additionally, the mitogen-activated protein kinase (MAPK) signaling cascades are also implicated in the anti-inflammatory effects of some of these molecules. nih.gov The ability of this compound and its analogs to inhibit protein denaturation is another facet of their anti-inflammatory potential. nih.gov
Structure Activity Relationship Sar Profiling and Optimization Strategies
Correlating Structural Features of N-(4-Chlorophenyl)-2-hydroxybenzamide Derivatives with Biological Activities
The core structure, consisting of a 2-hydroxybenzamide moiety linked to a 4-chlorophenyl group, serves as a versatile template for chemical modification. Research has shown that substitutions on either aromatic ring can dramatically alter the compound's interaction with biological targets, leading to a wide range of activities, including anticancer, antiviral, and antidiabetic effects. nih.govnih.govnih.gov
Halogenation is a key strategy in modifying the activity of salicylamide (B354443) derivatives. The chlorine atom on the N-phenyl ring of the parent compound is a critical feature. Further halogenation or the introduction of other substituents can fine-tune the biological effects.
For instance, in a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives evaluated for anticancer properties, the nature of the substituent at the para-position of the benzyl (B1604629) ring significantly influenced antiproliferative activity. nih.gov The order of activity against the Caco-2 colon cancer cell line was found to be Cl > H > CH₃ = OCH₃ > F > NH₂ = OH, demonstrating that a chloro substituent at this position conferred the highest potency. nih.gov
In the context of antiviral research, derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been identified as potent inhibitors of human adenovirus (HAdV). nih.gov The presence of chlorine atoms on both phenyl rings, combined with an amino group, was part of a successful lead optimization strategy starting from the related compound niclosamide (B1684120). nih.gov Similarly, the compound 5-Chloro-N-(4-chlorophenyl)-4-fluoro-2-hydroxybenzamide, which features additional halogenation, has been investigated for its potential against the Hepatitis B virus (HBV). nih.gov
Furthermore, studies on benzamide (B126) derivatives as antidiabetic agents have shown that the presence of both electron-donating groups (like methyl, -CH₃) and electron-withdrawing groups (like nitro, -NO₂) on the phenyl ring can enhance inhibitory activity against enzymes such as α-glucosidase. nih.gov
Table 1: Impact of Para-Substituents on the Antiproliferative Activity (GI₅₀ in µM) of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide Derivatives nih.gov (Note: Data is illustrative of substituent effects on a related scaffold)
| Substituent (at para-position) | Caco-2 (GI₅₀ µM) | HCT-116 (GI₅₀ µM) |
|---|---|---|
| -Cl | 1.1 | 1.3 |
| -H | 2.1 | 12.5 |
| -CH₃ | 3.2 | 2.3 |
| -OCH₃ | 3.2 | 2.5 |
| -F | 4.2 | 3.4 |
| -NH₂ | >50 | >50 |
| -OH | >50 | >50 |
In the study of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives, it was observed that substituents at the para position of the benzyl ring were generally more active than their ortho analogues. nih.gov This suggests that substitution at the para position allows for more favorable interactions with the biological target. An exception was the hydroxyl (-OH) group, where the ortho-substituted compound showed moderate activity while the para-substituted version was inactive. nih.gov
The position of the chlorine atom on the N-phenyl ring also has a significant structural impact. A comparison of the crystal structures of this compound and its isomer, N-(3-Chlorophenyl)-2-hydroxybenzamide, reveals a substantial difference in the dihedral angle between the two aromatic rings (20.02° for the 4-chloro isomer vs. 5.57° for the 3-chloro isomer). nih.govnih.gov Such conformational changes, dictated by the substituent's position, can profoundly influence how the molecule interacts with its target receptor.
The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—also play a vital role. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, a combination of an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl ring resulted in the most potent inhibitory activity against α-glucosidase, indicating a complex requirement for electronic features to achieve optimal biological response. nih.gov
The 2-hydroxy and amide (-CONH-) groups are fundamental to the biological activity of this compound, primarily through their ability to form hydrogen bonds. nih.gov These interactions are often essential for anchoring the molecule within the binding site of a target protein. stereoelectronics.org
Crystallographic studies of this compound show that these functional groups are engaged in both intramolecular and intermolecular hydrogen bonding. nih.gov
Intramolecular Hydrogen Bonding : An N−H···O hydrogen bond exists between the amide hydrogen and the hydroxyl oxygen, which helps to stabilize the conformation of the molecule. nih.gov
Intermolecular Hydrogen Bonding : An O−H···O hydrogen bond links the hydroxyl group of one molecule to the carbonyl oxygen of an adjacent molecule. This interaction allows the molecules to form polymeric chains, which is a key feature of their solid-state structure. nih.gov
The amide group can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O oxygen), while the hydroxyl group can also act as both a donor (O-H) and an acceptor (oxygen lone pairs). stereoelectronics.org The presence of the amide linker is considered a crucial pharmacophore in many biologically active molecules, and its replacement can lead to a loss of activity. researchgate.net This underscores the importance of the hydroxyl and amide functionalities in mediating the specific interactions required for the biological effects of this compound and its derivatives.
Table 2: Hydrogen Bond Geometry in this compound nih.gov
| Bond (D–H···A) | Type | D···A Distance (Å) | D–H···A Angle (°) |
|---|---|---|---|
| N1—H1···O2 | Intramolecular | 2.6588 | 136.4 |
| O2—H2···O1 | Intermolecular | 2.6582 | 173 |
*D = Donor atom; H = Hydrogen; A = Acceptor atom
Development of Pharmacophore Models for Targeted Biological Effects
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For derivatives of this compound, developing such models is a key step in understanding their mechanism of action and in designing new, more potent compounds.
Based on the known importance of its functional groups, a pharmacophore model for this class of compounds would likely include:
A hydrogen bond donor feature (from the N-H of the amide and O-H of the hydroxyl).
A hydrogen bond acceptor feature (from the C=O of the amide and the oxygen of the hydroxyl).
Two hydrophobic/aromatic regions corresponding to the phenyl rings.
Quantitative structure-activity relationship (QSAR) studies on related N-hydroxybenzamide and hydroxamic acid derivatives, which are inhibitors of histone deacetylases (HDAC), have successfully generated pharmacophore models. turkjps.orgscispace.com These models typically identify key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (HY) regions as being critical for activity. scispace.com By mapping the most and least active molecules onto such a hypothesis, researchers can visualize the structural requirements for potent inhibition and use the model to screen virtual libraries for new potential drug candidates. scispace.com
Rational Design Strategies for Enhanced Biological Potency and Selectivity
Rational drug design leverages SAR and pharmacophore modeling to guide the synthesis of new molecules with improved therapeutic properties. Several strategies have been effectively applied to the this compound scaffold.
One common approach is lead optimization . This was demonstrated in the development of novel human adenovirus (HAdV) inhibitors. nih.gov Starting with niclosamide (a related salicylanilide) as a lead compound, researchers synthesized a series of analogues to improve antiviral potency and reduce cytotoxicity. This led to the identification of compounds with significantly improved selectivity indexes, showcasing a successful optimization of the original scaffold. nih.gov
Another strategy is privileged fragment-based design . In a search for new Hepatitis B virus (HBV) inhibitors, the 5-chloro-4-fluoro-2-hydroxybenzoic acid moiety was identified as a "privileged fragment." nih.gov Researchers then systematically modified the aniline (B41778) portion of the molecule while retaining this core fragment to explore how these changes affected anti-HBV activity. nih.gov
Finally, molecular hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with potentially enhanced or novel activity. The design of salicylamide-sulfonamide hybrids as anticancer agents is an example of this strategy. nih.gov By incorporating the sulfonamide moiety, known for its anticancer effects, into the salicylamide core, researchers aimed to create new derivatives that could inhibit tubulin polymerization, a key target in cancer therapy. nih.gov These rational approaches are essential for transforming the basic this compound structure into highly potent and selective therapeutic agents.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Chloro-N-(4-chlorophenyl)-4-fluoro-2-hydroxybenzamide |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide |
| Niclosamide |
| N-(3-Chlorophenyl)-2-hydroxybenzamide |
Future Research Directions and Translational Potential
Emerging Research Avenues in N-(4-Chlorophenyl)-2-hydroxybenzamide Chemistry
This compound serves as a valuable starting material and structural template for the synthesis of a diverse range of new chemical entities. Its inherent structure, featuring hydroxyl, amide, and chloro-phenyl groups, offers multiple sites for chemical modification, leading to derivatives with potentially enhanced or entirely new biological activities.
One of the most promising research avenues is its use as a precursor for the synthesis of heterocyclic compounds like chiral benzoxazepines. nih.govresearchgate.net These derivatives are of particular interest due to their reported anti-tumor and anti-inflammatory properties. nih.govresearchgate.netnih.gov Future work is expected to focus on developing stereoselective synthesis methods to produce specific enantiomers of these benzoxazepines, allowing for a more precise evaluation of their biological targets and therapeutic efficacy.
Furthermore, the salicylamide (B354443) core is a "privileged fragment" in medicinal chemistry, known for its broad spectrum of biological activities. nih.gov Research is expanding to explore derivatives of this compound for various therapeutic applications:
Antimicrobial Agents: Novel esters and hydrazides derived from this compound have been synthesized and investigated for their antibacterial properties. researchgate.net While some derivatives have shown moderate activity against Gram-positive bacteria, this remains a significant area for further optimization to enhance potency and broaden the spectrum of activity. researchgate.net
Antiviral Compounds: Inspired by the success of other salicylamides (like niclosamide) against a range of viruses, an emerging research direction is the evaluation of this compound derivatives as potential antiviral agents. nih.gov Research into related salicylamides has identified potent inhibitors of the Hepatitis B virus (HBV), suggesting that this scaffold could be modified to target various viral replication mechanisms. nih.gov
Enzyme Inhibitors: The benzamide (B126) class of compounds is known for diverse biological activities, which are often mediated through enzyme inhibition. Systematic modification of the this compound structure could lead to the discovery of potent and selective inhibitors for enzymes implicated in diseases such as cancer or metabolic disorders. nih.gov
The synthesis of 2-phenoxyalkanoic acid derivatives from this compound represents another key research path. researchgate.net These derivatives can serve as intermediates for creating more complex molecules, including hydrazones, which can be screened for a wide array of pharmacological activities. researchgate.net
Integration of Advanced Methodologies for Comprehensive Understanding of its Molecular Interactions
A deep understanding of the structural and physicochemical properties of this compound is crucial for designing new and effective derivatives. The integration of advanced analytical and computational techniques is essential for elucidating its molecular interactions and mechanism of action.
Crystallographic and Spectroscopic Analysis: X-ray crystallography has been fundamental in defining the three-dimensional structure of this compound. nih.gov These studies provide precise data on bond lengths, bond angles, and the dihedral angle between the two aromatic rings, which is approximately 20.02°. nih.govresearchgate.net A key structural feature revealed by this technique is the presence of strong intramolecular hydrogen bonds between the amide proton and the hydroxyl oxygen (N—H···O), which locks the molecule into a specific, planar conformation by forming an S(6) ring motif. nih.govresearchgate.netnih.gov In the crystal lattice, molecules are further stabilized by intermolecular O—H···O hydrogen bonds. nih.gov This detailed structural information serves as a validated starting point for computational modeling.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO₂ | nih.govncats.io |
| Molecular Weight | 247.68 g/mol | nih.gov |
| Dihedral Angle (Aromatic Rings) | 20.02 (6)° | nih.govresearchgate.net |
| Intramolecular H-bonds | N—H···O, C—H···O | nih.govnih.gov |
| Intermolecular H-bonds | O—H···O | nih.gov |
This data is based on crystallographic studies of the compound.
Computational and Biophysical Methods: To understand how derivatives might interact with biological targets, researchers are increasingly employing in silico techniques.
Molecular Docking and Dynamics: For derivatives of related benzamides, molecular docking simulations have been used to predict the binding modes and affinities within the active sites of enzymes like α-glucosidase and α-amylase. nih.gov These simulations reveal specific interactions, such as hydrogen bonding and hydrophobic interactions, that are critical for inhibitory activity. nih.gov Molecular dynamics (MD) simulations further complement these findings by assessing the stability of the ligand-protein complex over time. nih.gov
ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tools are being used to evaluate the drug-like properties of new derivatives early in the design phase, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govresearchgate.net
Physicochemical Enhancement: To overcome challenges like poor water solubility, advanced formulation strategies are being explored. For instance, the creation of inclusion complexes with carriers like β-cyclodextrin has been investigated for salicylanilide (B1680751) derivatives. researchgate.net Characterization of these complexes requires a suite of modern analytical methods, including X-ray diffraction (XRD), Scanning Electron Microscopy (SEM), and Thermogravimetric Analysis (TGA), to confirm successful encapsulation and improved properties. researchgate.net
Theoretical Considerations for Further Design and Mechanistic Elucidation of Novel Derivatives
The rational design of novel derivatives of this compound relies heavily on theoretical and computational chemistry. These approaches allow for the prediction of molecular properties and biological activity before undertaking complex and resource-intensive chemical synthesis.
Structure-Activity Relationship (SAR) Studies: The core of modern drug design is the elucidation of structure-activity relationships (SAR). By synthesizing a library of analogues and evaluating their biological activity, researchers can determine the effect of specific structural modifications. For example, in a series of related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was found that the presence of both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups on the phenyl ring significantly enhanced inhibitory activity against certain enzymes. nih.gov Applying this systematic approach to the this compound scaffold will be crucial for optimizing its therapeutic potential.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net DFT calculations can be employed to:
Optimize the geometry of proposed derivatives and confirm the stability of conformations observed in crystallographic studies.
Calculate molecular orbital energies (e.g., HOMO and LUMO) to predict chemical reactivity and the nature of interactions with biological targets.
Simulate spectroscopic properties (e.g., NMR, IR) to aid in the structural confirmation of newly synthesized compounds.
Pharmacophore Modeling and Mechanistic Elucidation: Based on the known structure of this compound and its active derivatives, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are likely to be active.
The intramolecular hydrogen bond within the this compound scaffold is a critical theoretical consideration. nih.gov This feature pre-organizes the molecule, which can be advantageous for binding to a specific biological target. The design of new derivatives must account for this conformational constraint, either by preserving it to maintain a desired binding mode or by intentionally disrupting it to allow for new interactions. By combining SAR data with molecular docking and DFT calculations, researchers can build a comprehensive understanding of the mechanism of action at the molecular level, paving the way for the design of next-generation therapeutics based on this versatile chemical scaffold.
Q & A
Q. What are the established synthetic routes for N-(4-Chlorophenyl)-2-hydroxybenzamide, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via a two-step procedure: (1) treating 2-hydroxybenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, and (2) coupling with 4-chloroaniline in dry chloroform using triethylamine (Et₃N) as a base. Microwave-assisted synthesis significantly improves yields (up to 97%) compared to conventional heating by reducing reaction time and solvent usage. Purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. How is the crystal structure of this compound determined, and what are its key structural features?
Single-crystal X-ray diffraction (SC-XRD) reveals an orthorhombic lattice (space group Pbca) with unit cell parameters a = 7.68 Å, b = 11.02 Å, c = 27.14 Å. The molecule exhibits near-planar 2-hydroxyphenyl (RMSD: 0.0072 Å) and 4-chlorophenyl (RMSD: 0.0035 Å) rings, with an interplanar dihedral angle of 20.02°. Hydrogen bonds (N–H⋯O, C–H⋯O) form S(6) ring motifs, stabilizing one-dimensional polymeric chains along the crystallographic b-axis. Refinement using SHELXL ensures accuracy in hydrogen atom positioning .
Advanced Research Questions
Q. What role do hydrogen bonding interactions play in the supramolecular assembly of this compound, and how can graph set analysis be applied?
Hydrogen bonds (N–H⋯O, O–H⋯O) are critical for stabilizing the crystal lattice. Graph set analysis classifies these interactions into discrete (e.g., D(2)) and infinite (C(6)) motifs, revealing a hierarchical assembly process. The S(6) motif directs chain propagation, while weaker C–H⋯O interactions contribute to layer stacking. This approach aids in predicting packing patterns for related benzamide derivatives .
Q. How can this compound derivatives be designed to enhance antibacterial or antiviral activity?
Strategic substitution at the phenyl ring (e.g., chloro, bromo) or hydroxyl group modulates bioactivity. For example, 5-chloro derivatives exhibit sub-micromolar inhibition (IC₅₀ = 0.27 μM) against human adenovirus (HAdV) by targeting viral DNA replication. Structure-activity relationship (SAR) studies highlight the importance of halogen positioning for metabolic stability and target binding .
Q. What computational methods are employed to predict the physicochemical and ADMET properties of this compound derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) evaluates binding affinities to targets like HAdV DNA polymerase. ADMET prediction tools (SwissADME) estimate oral bioavailability, blood-brain barrier penetration, and hepatotoxicity, guiding lead optimization .
Q. What challenges arise in the crystallographic refinement of this compound, and how are they addressed?
Challenges include resolving disorder in flexible substituents and refining hydrogen atom positions. High-resolution data (MoKα radiation, λ = 0.71073 Å) and SHELXL’s constrained refinement (DFIX, ISOR commands) mitigate these issues. Residual density maps (<0.3 eÅ⁻³) and R-factor convergence (<5%) validate the model .
Q. How do structural modifications of this compound influence its metal-chelating properties and potential applications in coordination chemistry?
The 2-hydroxy group acts as a bidentate ligand, forming stable complexes with Fe(III) and other transition metals. pH-dependent complexation equilibria (log β = 8.2–10.5) suggest applications in catalysis or metallodrug design. Substituents like electron-withdrawing halogens enhance metal-binding affinity and thermodynamic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
